![molecular formula C5H3ClF3N3O2 B3048056 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole CAS No. 154357-43-4](/img/structure/B3048056.png)
5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, or 5-Cl-MNTP, is a synthetic compound with a wide range of applications in scientific research. It is a nitro-aromatic compound, which is a type of organic compound that contains a nitro group and an aromatic ring. 5-Cl-MNTP is a versatile compound that can be used in a variety of laboratory experiments, from organic synthesis to medicinal chemistry.
Scientific Research Applications
5-Cl-MNTP is widely used in scientific research due to its versatility and wide range of applications. It is used in organic synthesis and medicinal chemistry, as well as in the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, such as antimalarial drugs, and in the synthesis of agricultural chemicals, such as herbicides and insecticides. 5-Cl-MNTP is also used in the synthesis of specialty chemicals, such as dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of 5-Cl-MNTP is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which modifies the reactivity of the aromatic ring and increases the reactivity of the nitro group. This allows the compound to be used in a variety of synthetic reactions, such as the synthesis of pharmaceuticals and agricultural chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-MNTP are not fully understood. However, it is believed that the compound has a low toxicity profile and is not likely to cause significant adverse effects in humans. The compound is also not known to be carcinogenic or mutagenic, and it is not known to cause any reproductive or developmental toxicity.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Cl-MNTP in lab experiments is its versatility and wide range of applications. The compound can be used in a variety of synthetic reactions, from organic synthesis to medicinal chemistry. However, the compound is not without its limitations. It is not stable in the presence of strong acids or bases, and it is not soluble in water. Furthermore, the compound is not very soluble in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for 5-Cl-MNTP. First, the compound could be used in the synthesis of new pharmaceuticals and agricultural chemicals. Additionally, the compound could be used to synthesize specialty chemicals, such as dyes, pigments, and catalysts. Furthermore, research into the biochemical and physiological effects of the compound could lead to a better understanding of its mechanism of action and potential therapeutic applications. Finally, further research into the synthesis of 5-Cl-MNTP could lead to more efficient and cost-effective methods of production.
properties
IUPAC Name |
5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3O2/c1-11-4(6)2(12(13)14)3(10-11)5(7,8)9/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBVZNPVARJAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198841 | |
Record name | 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
154357-43-4 | |
Record name | 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154357-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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